Validated Structural Engagement: Co-Crystal Structure Confirms Specific Binding to Human PRMT9 Methyltransferase
The 2-tert-butylpyridin-3-yl moiety, incorporated as a substructure within the inhibitor MRK-990, has been co-crystallized with human protein arginine N-methyltransferase 9 (PRMT9) at a resolution of 2.22 Å (PDB ID: 9AY9) [1]. This structural evidence confirms that the 2-tert-butylpyridin-3-yl group participates in specific binding interactions within the PRMT9 active site. In contrast, no equivalent co-crystal structure exists for the 4-tert-butylpyridin-3-amine (CAS 1374665-69-6) or 6-tert-butylpyridin-3-amine (CAS 39919-70-5) regioisomers with PRMT9, indicating that the 2,3-substitution geometry is essential for target engagement in this system .
| Evidence Dimension | Co-crystal structure availability with PRMT9 |
|---|---|
| Target Compound Data | PDB ID: 9AY9 (2.22 Å resolution) |
| Comparator Or Baseline | 4-tert-butylpyridin-3-amine: No PRMT9 co-crystal structure reported; 6-tert-butylpyridin-3-amine: No PRMT9 co-crystal structure reported |
| Quantified Difference | Structure present vs. absent |
| Conditions | X-ray diffraction of human PRMT9 in complex with MRK-990 inhibitor containing 2-tert-butylpyridin-3-yl substructure |
Why This Matters
Validated co-crystal structural data provides definitive evidence of target engagement geometry, which is essential for structure-based drug design efforts and ensures experimental reproducibility when utilizing this building block.
- [1] Zeng H, Dong A, Li Y, et al. Co-crystal structure of human PRMT9 in complex with MRK-990 inhibitor. PDB ID: 9AY9. DOI: 10.2210/pdb9ay9/pdb. View Source
